Superior In Vitro Potency Against Colorectal Cancer Cell Lines Compared to Closely Related Nannocystin Analogs
In a direct head-to-head comparison, Anticancer agent 189 (compound 4) demonstrated markedly lower IC50 values than its synthetic analogs compound 2 and compound 3 in two colorectal cancer cell lines. In HCT8 cells, compound 4 achieved an IC50 of 1.265 nM, compared to 2.235 nM for compound 2 and 5.767 nM for compound 3. In HCT116 cells, compound 4 exhibited an IC50 of 1.647 nM, versus 9.473 nM for compound 2 and 2.069 nM for compound 3 [1].
| Evidence Dimension | IC50 in HCT8 colorectal cancer cells |
|---|---|
| Target Compound Data | 1.265 nM |
| Comparator Or Baseline | Compound 2: 2.235 nM; Compound 3: 5.767 nM |
| Quantified Difference | 1.8‑fold more potent than compound 2; 4.6‑fold more potent than compound 3 |
| Conditions | HCT8 cell line, cell viability assay |
Why This Matters
Demonstrates that minor structural modifications yield significant potency differences, making direct substitution with other nannocystin analogs unreliable for CRC-focused studies.
- [1] Zhang H, Xie F, Shan C, et al. Discovery of a nitroaromatic nannocystin with potent in vivo anticancer activity against colorectal cancer by targeting AKT1. Acta Pharmacol Sin. 2024;45(5):1044-1059. doi:10.1038/s41401-024-01231-w View Source
